Cas no 1006433-32-4 (1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride)
1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
- STK349107
- 1006433-32-4
- 1,5-dimethyl-4-nitro-pyrazole-3-carbonyl Chloride
- AKOS015922393
- AKOS000308450
- 1,5-dimethyl-4-nitropyrazole-3-carbonyl chloride
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- MDL: MFCD03421495
- Inchi: 1S/C6H6ClN3O3/c1-3-5(10(12)13)4(6(7)11)8-9(3)2/h1-2H3
- InChI Key: DITDNKDSVBKVMY-UHFFFAOYSA-N
- SMILES: ClC(C1C(=C(C)N(C)N=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 203.0097688Da
- Monoisotopic Mass: 203.0097688Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 80.7Ų
1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB550900-100 mg |
1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride; . |
1006433-32-4 | 100MG |
€220.50 | 2022-03-01 | ||
| abcr | AB550900-250 mg |
1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride; . |
1006433-32-4 | 250MG |
€257.30 | 2022-03-01 | ||
| abcr | AB550900-1 g |
1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride; . |
1006433-32-4 | 1g |
€442.40 | 2022-03-01 | ||
| abcr | AB550900-5 g |
1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride; . |
1006433-32-4 | 5g |
€1,082.80 | 2022-03-01 |
1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
Professional Introduction to 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS No. 1006433-32-4)
1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, identified by the CAS number 1006433-32-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole class, which is renowned for its diverse biological activities and utility in the synthesis of various pharmacologically active molecules. The structural features of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride, particularly the presence of a nitro group and a carbonyl chloride functionality, make it a versatile intermediate in organic synthesis, especially in the development of heterocyclic compounds.
The nitro group in 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride plays a crucial role in its reactivity and functionality. Nitro groups are well-known for their ability to participate in nucleophilic substitution reactions, which can be exploited to introduce various functional groups into the pyrazole core. This characteristic has made 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride a valuable building block in the synthesis of more complex molecules. Additionally, the carbonyl chloride functionality provides a site for further derivatization, allowing for the formation of amides, esters, and other derivatives that are essential in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives. 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride has been investigated for its potential applications in the development of novel therapeutic agents. Studies have shown that pyrazole-based compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitro group in 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is particularly significant in this context, as it can be reduced to an amine group under appropriate conditions, leading to the formation of pharmacologically relevant amine derivatives.
One of the most compelling aspects of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is its role as a key intermediate in the synthesis of more complex heterocyclic compounds. Heterocyclic chemistry is a rapidly expanding field, with numerous applications in drug discovery and development. Pyrazoles are among the most studied heterocycles due to their structural versatility and biological significance. The ability to functionalize 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride at multiple positions allows chemists to tailor its properties for specific applications.
Recent advancements in synthetic methodologies have further enhanced the utility of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce various substituents into the pyrazole ring efficiently. These reactions have opened up new avenues for the synthesis of structurally diverse pyrazole derivatives with potential therapeutic benefits. Moreover, computational studies have played a crucial role in understanding the reactivity and mechanism of these transformations, providing insights that can guide future synthetic efforts.
The pharmaceutical industry has also recognized the importance of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride as a starting material for drug development. Its structural framework and functional groups make it an ideal candidate for generating novel lead compounds. Several research groups have reported on the use of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride in high-throughput screening programs to identify compounds with desirable biological activities. These efforts have led to the discovery of several promising candidates that are currently undergoing further investigation.
In conclusion, 1,5-dimethyl-4-nitro-H-pyrrolzol 3 -carboxyl chlorid (CAS No .1006433 -32 - 4 ) is a multifunctional compound with significant potential in pharmaceutical research . Its unique structural features , coupled with its reactivity , make it an invaluable tool for synthetic chemists . As our understanding of heterocyclic chemistry continues to grow , it is likely that we will see even more innovative applications of this compound in the future . The nitro group and carbonyl chloride functionality provide multiple avenues for functionalization , enabling the synthesis of a wide range of pharmacologically relevant derivatives . These advancements underscore the importance of continued research into pyrazole-based compounds like 1006433 -32 - 4 . p >
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